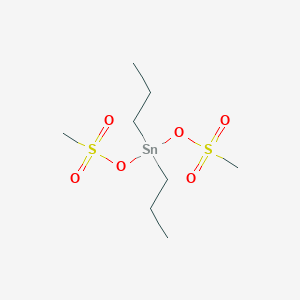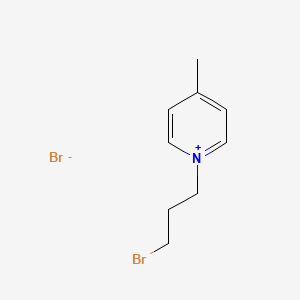
Pyridinium, 1-(3-bromopropyl)-4-methyl-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinium, 1-(3-bromopropyl)-4-methyl-, bromide is a quaternary ammonium compound that features a pyridinium ring substituted with a 3-bromopropyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1-(3-bromopropyl)-4-methyl-, bromide typically involves the reaction of 4-methylpyridine with 1,3-dibromopropane. The reaction is carried out in an anhydrous solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyridine ring attacks the carbon atom of the 3-bromopropyl group, resulting in the formation of the quaternary ammonium compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Pyridinium, 1-(3-bromopropyl)-4-methyl-, bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products include 1-(3-hydroxypropyl)-4-methylpyridinium, 1-(3-cyanopropyl)-4-methylpyridinium, and 1-(3-thiopropyl)-4-methylpyridinium.
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Piperidine derivatives.
科学研究应用
Pyridinium, 1-(3-bromopropyl)-4-methyl-, bromide has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as an antimicrobial agent and in the development of drugs targeting specific biological pathways.
Materials Science: Utilized in the preparation of ionic liquids and as a precursor for the synthesis of functionalized polymers.
Electrochemistry: Employed in the development of redox-active materials for batteries and other energy storage devices.
作用机制
The mechanism of action of Pyridinium, 1-(3-bromopropyl)-4-methyl-, bromide involves its interaction with biological molecules through ionic and covalent bonding. The bromopropyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that can alter their function. The pyridinium ring can interact with negatively charged sites in biological membranes, affecting membrane integrity and function.
相似化合物的比较
- Pyridinium, 1-(3-bromopropyl)-, bromide
- Pyridinium, 1-(3-chloropropyl)-4-methyl-, chloride
- Pyridinium, 1-(3-iodopropyl)-4-methyl-, iodide
Comparison: Pyridinium, 1-(3-bromopropyl)-4-methyl-, bromide is unique due to the presence of both a bromopropyl and a methyl group on the pyridinium ring. This combination imparts distinct reactivity and physicochemical properties compared to its analogs. For instance, the bromide ion is a better leaving group than chloride, making the compound more reactive in nucleophilic substitution reactions. Additionally, the methyl group can influence the electronic properties of the pyridinium ring, affecting its reactivity and interaction with other molecules.
属性
CAS 编号 |
76780-22-8 |
|---|---|
分子式 |
C9H13Br2N |
分子量 |
295.01 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)-4-methylpyridin-1-ium;bromide |
InChI |
InChI=1S/C9H13BrN.BrH/c1-9-3-7-11(8-4-9)6-2-5-10;/h3-4,7-8H,2,5-6H2,1H3;1H/q+1;/p-1 |
InChI 键 |
ZGFNOZBLIVXFMY-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=[N+](C=C1)CCCBr.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


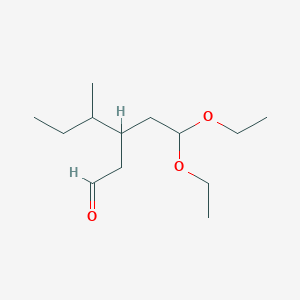
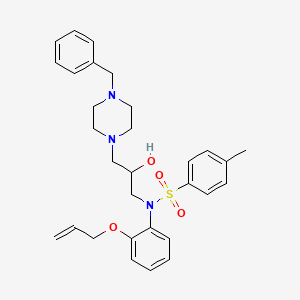
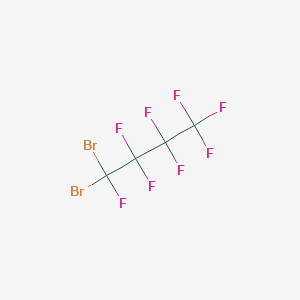
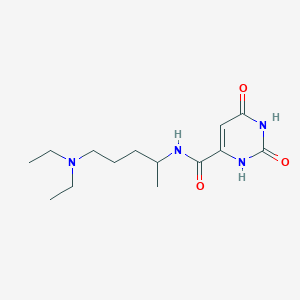
![3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14450503.png)
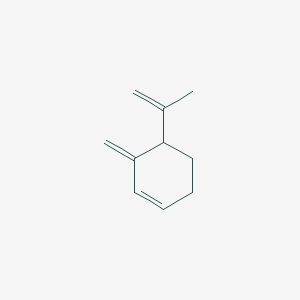
![3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine](/img/structure/B14450509.png)
![Hexanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14450523.png)
![Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14450526.png)
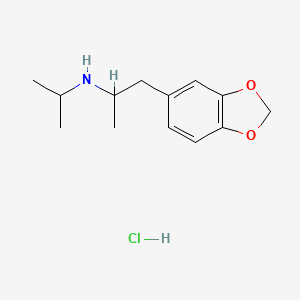
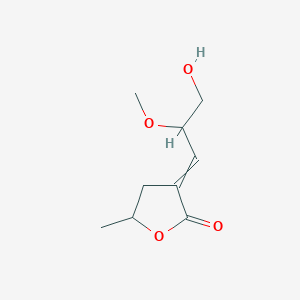
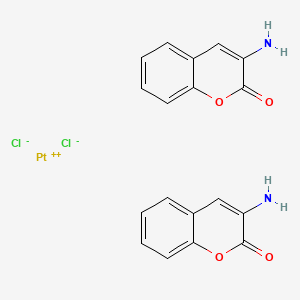
![4-Methoxy-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14450546.png)
